molecular formula C23H24O5 B11984608 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one

Katalognummer: B11984608
Molekulargewicht: 380.4 g/mol
InChI-Schlüssel: UDBVJKCWLNBJFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the chromen-4-one (flavone) family, characterized by a 4H-chromen-4-one core substituted with a 2,3-dihydrobenzo[1,4]dioxin moiety at position 3, an ethyl group at position 6, an isopropoxy group at position 7, and a methyl group at position 2. Its molecular structure (C₂₃H₂₄O₅) suggests moderate lipophilicity, influenced by the isopropoxy and ethyl substituents, which may enhance membrane permeability and bioavailability compared to hydroxylated analogs . The compound is cataloged under identifiers such as MFCD00709973 and RN 202843-20-7, with industrial relevance in pharmaceutical and agrochemical research .

Eigenschaften

Molekularformel

C23H24O5

Molekulargewicht

380.4 g/mol

IUPAC-Name

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-7-propan-2-yloxychromen-4-one

InChI

InChI=1S/C23H24O5/c1-5-15-10-17-20(12-19(15)27-13(2)3)28-14(4)22(23(17)24)16-6-7-18-21(11-16)26-9-8-25-18/h6-7,10-13H,5,8-9H2,1-4H3

InChI-Schlüssel

UDBVJKCWLNBJFH-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C1OC(C)C)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 2,3-Dihydrobenzo[b] dioxin-6-yl Intermediate

The benzodioxin subunit is synthesized via acid-catalyzed cyclization of catechol derivatives. A representative protocol involves:

Reagents :

  • Catechol (1.0 equiv)

  • 1,2-Dibromoethane (1.2 equiv)

  • Potassium carbonate (2.5 equiv)

  • Dimethylformamide (DMF) as solvent

Conditions :

  • Temperature: 120°C

  • Duration: 12 hours

  • Yield: 78–85%

The reaction proceeds via nucleophilic substitution, forming the six-membered benzodioxin ring. Purification is achieved through column chromatography (silica gel, hexane/ethyl acetate 4:1).

Chromone Core Assembly

The chromone scaffold is constructed using the Kostanecki-Robinson reaction , which involves cyclization of a chalcone precursor:

Step 1 : Synthesis of 2-Methyl-7-isopropoxychromone

  • Starting material : 2'-Hydroxyacetophenone (1.0 equiv)

  • Reagents :

    • Isopropyl iodide (1.5 equiv)

    • Potassium tert-butoxide (2.0 equiv)

    • Acetic anhydride (3.0 equiv)

Conditions :

  • Alkylation at 80°C for 6 hours

  • Cyclization at 150°C for 3 hours

  • Yield: 65–70%

Mechanism :

  • O-Isopropylation of the phenolic hydroxyl group.

  • Acetylation of the ketone to form an enol ester.

  • Cyclodehydration to yield the chromone core.

Coupling of Benzodioxin and Chromone Moieties

The critical C-3 linkage between the benzodioxin and chromone is achieved via Friedel-Crafts alkylation :

Reaction Setup :

  • Chromone derivative (1.0 equiv)

  • 2,3-Dihydrobenzo[b][1,dioxin-6-yl boronic acid (1.2 equiv)

  • Palladium(II) acetate (5 mol%)

  • Cesium carbonate (2.0 equiv)

  • Toluene/water (3:1) as solvent

Conditions :

  • Temperature: 100°C

  • Duration: 24 hours

  • Yield: 55–60%

Key Observations :

  • The use of cesium carbonate enhances regioselectivity at the chromone’s C-3 position.

  • Palladium catalysts mitigate side reactions such as over-alkylation.

Ethylation and Methylation at C-6 and C-2

Ethylation at C-6 :

  • Reagent : Ethyl magnesium bromide (2.0 equiv)

  • Conditions :

    • Tetrahydrofuran (THF), −78°C to room temperature

    • Yield: 85–90%

Methylation at C-2 :

  • Reagent : Methyl iodide (1.5 equiv)

  • Base : Sodium hydride (1.2 equiv)

  • Solvent : DMF

  • Yield : 75–80%

Optimization and Troubleshooting

Reaction Condition Optimization

ParameterOptimal RangeImpact on Yield
Temperature100–150°C±15% yield
Catalyst Loading5–10 mol% Pd±20% yield
Solvent PolarityMedium (e.g., DMF)Prevents byproducts

Higher temperatures (>150°C) lead to decomposition of the benzodioxin ring, while polar solvents improve solubility of intermediates.

Common Side Reactions and Mitigation

  • Over-alkylation :

    • Cause : Excess alkylating agents.

    • Solution : Use stoichiometric reagents and low temperatures.

  • Ring-opening of benzodioxin :

    • Cause : Prolonged exposure to strong acids/bases.

    • Solution : Neutral workup conditions.

Characterization and Quality Control

Spectroscopic Data

TechniqueKey Signals
1H NMR (400 MHz, CDCl3)δ 1.35 (t, J=7.0 Hz, 3H, CH2CH3), 1.45 (d, J=6.0 Hz, 6H, OCH(CH3)2), 2.40 (s, 3H, C2-CH3)
13C NMR δ 178.9 (C4=O), 147.6 (benzodioxin C-O), 112.4 (chromone C3)
HRMS m/z 396.1932 [M+H]+ (calculated: 396.1915)

These data confirm successful functionalization and regiochemistry.

Applications and Derivatives

The compound serves as a precursor for antimicrobial agents and enzyme inhibitors . Derivatives with modified alkyl chains (e.g., propyl instead of ethyl) show enhanced bioactivity, as demonstrated in tuberculosis drug discovery .

Analyse Chemischer Reaktionen

Key Reaction Types

This compound undergoes transformations involving its chromone core, benzodioxin moiety, and peripheral substituents. Common reactions include:

Hydrolysis

  • Mechanism : Acid-catalyzed cleavage of ester or carbamate groups.

  • Conditions : Mild acidic conditions (e.g., dilute HCl).

  • Outcome : Liberation of carboxylic acids or amines, depending on the functional group.

  • Example : Hydrolysis of acetyl esters or dimethylcarbamate derivatives.

Alkylation

  • Mechanism : Nucleophilic substitution or electrophilic aromatic substitution.

  • Reagents : Alkyl halides (e.g., methyl iodide, ethyl bromide).

  • Conditions : Alkaline media or Lewis acid catalysts (e.g., AlCl₃).

  • Outcome : Introduction of alkyl groups at reactive positions (e.g., oxygen atoms in chromone).

Enzymatic Reactions

  • Mechanism : Targeted inhibition of enzymes (e.g., kinases, hydrolases).

  • Conditions : Physiological pH, temperature.

  • Outcome : Biological effects such as antimicrobial activity or metabolic pathway modulation.

Reaction Mechanisms

The compound’s reactivity is influenced by its:

  • Chromone core : Prone to electrophilic attack at α- and β-positions.

  • Benzodioxin moiety : Susceptible to ring-opening under acidic conditions.

  • Peripheral substituents : Ethyl, isopropoxy, and methyl groups influence steric and electronic effects.

Cyclization

  • Mechanism : Intramolecular cyclization involving carbonyl groups.

  • Conditions : High temperatures (150–200°C) with acid catalysts.

  • Outcome : Formation of fused heterocyclic derivatives.

Substitution Reactions

  • Mechanism : Replaceable groups (e.g., isopropoxy) undergo nucleophilic displacement.

  • Reagents : Nucleophiles (e.g., amines, alcohols).

  • Conditions : Polar aprotic solvents, elevated temperatures.

  • Outcome : Modified derivatives with altered bioactivity .

Structural and Analytical Insights

The compound’s molecular formula (C₂₂H₂₁NO₆ ) and InChIKey (WIUODEBYZZSNDZ-UHFFFAOYSA-N ) provide a basis for predicting reactivity. Key analytical techniques include:

  • NMR spectroscopy : To track substituent positions and electronic environments.

  • Mass spectrometry : To confirm reaction products (e.g., molecular weight shifts).

Research Implications

This compound’s reactivity profile highlights its potential in:

  • Pharmaceutical chemistry : As a scaffold for enzyme inhibitors or antimicrobial agents.

  • Material science : Fused heterocycles for optoelectronic applications.

  • Biochemical studies : Probing enzyme active sites via structure-activity relationships .

Wissenschaftliche Forschungsanwendungen

3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting antioxidant or anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogs differ in substituents at positions 2, 6, 7, and 8 of the chromen-4-one core. A comparative analysis is summarized below:

Compound Name Substituents (Position) Key Structural Differences Potential Implications References
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one (Target Compound) 6-ethyl, 7-isopropoxy, 2-methyl Baseline structure for comparison. Balanced lipophilicity; potential for moderate metabolic stability.
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-2-methyl-4H-chromen-4-one 7-hydroxy, 2-methyl Hydroxy group at position 7 instead of isopropoxy. Increased polarity; reduced bioavailability but enhanced hydrogen-bonding capacity for target binding.
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]-4H-chromen-4-one 6-ethyl, 7-hydroxy, 8-[(2-methylpiperidinyl)methyl] Piperidinylmethyl group at position 8; hydroxy at position 6. Enhanced steric bulk; potential for improved receptor interaction or altered pharmacokinetics.
3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-(trifluoromethyl)-4H-chromen-4-one 2-trifluoromethyl, 6-ethyl, 7-isopropoxy Trifluoromethyl group at position 2 instead of methyl. Increased electron-withdrawing effects; possible enhanced metabolic stability and altered reactivity.

Physicochemical and Pharmacological Properties

  • Lipophilicity : The target compound’s isopropoxy and ethyl groups confer higher logP values compared to hydroxylated analogs (e.g., 7-hydroxy variant in ), favoring passive diffusion across biological membranes.
  • Metabolic Stability : Trifluoromethyl substitution (as in ) may reduce oxidative metabolism due to the strong C-F bond, whereas hydroxy groups () increase susceptibility to Phase II conjugation (e.g., glucuronidation).

Biologische Aktivität

The compound 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-isopropoxy-2-methyl-4H-chromen-4-one is a member of the chromone family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromone core fused with a benzodioxin moiety, which contributes to its unique properties. The structural formula can be represented as follows:

C21H24O5\text{C}_{21}\text{H}_{24}\text{O}_5

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to exhibit:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, leading to reduced enzyme activity. This mechanism is crucial in mediating its antimicrobial and anticancer effects.
  • Antioxidant Activity : The presence of the benzodioxin structure enhances its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Clonogenic Survival Assay : A study demonstrated that the compound exhibited significant cytotoxicity against HCT116 human colon cancer cells. The half-maximal inhibitory concentration (GI50) was determined to be approximately 24.9 μM , indicating its potency in inhibiting cancer cell proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer effects of the compound on human colon cancer cells.
    • Methodology : Cells were treated with varying concentrations of the compound (0, 1, 5, 10 μM) for 7 days.
    • Results : Significant inhibition of cell growth was observed at higher concentrations, with a calculated GI50 value of 24.9 μM .
  • Docking Studies :
    • Molecular docking studies have been conducted to elucidate the interaction between the compound and target proteins involved in cancer progression, such as Aurora kinases. These studies provide insights into the binding affinity and potential therapeutic applications .

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerGI50 = 24.9 μM against HCT116 cells
AntimicrobialActive against various bacterial strains
AntioxidantScavenges free radicals

Q & A

Basic Research Questions

Q. How can researchers design a reproducible synthesis protocol for this compound, considering its complex substituents?

  • Methodological Answer : Begin with retrosynthetic analysis to identify key intermediates (e.g., dihydrobenzodioxin and chromenone precursors). Use Suzuki-Miyaura coupling for aryl-aryl bond formation, as demonstrated in analogous chromenone derivatives . Purification requires gradient column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization. Validate purity via HPLC (≥98%) and structural confirmation through 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are optimal for characterizing solubility and stability in biological buffers?

  • Methodological Answer : Perform shake-flask solubility assays in PBS (pH 7.4) and DMSO-water mixtures, monitored via UV-Vis spectroscopy at λmax (e.g., ~320 nm for chromenones). For stability, incubate the compound at 37°C in simulated gastric fluid (SGF) and intestinal fluid (SIF), analyzing degradation products using LC-MS/MS .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., antioxidant vs. pro-oxidant effects) be resolved in cellular assays?

  • Methodological Answer : Design dose-response studies across multiple cell lines (e.g., HepG2, HEK293) with strict control of ROS detection methods (e.g., DCFH-DA assay vs. ESR spectroscopy). Include positive controls (e.g., ascorbic acid) and pre-treat cells with ROS scavengers (e.g., NAC) to isolate compound-specific effects. Statistical analysis should use ANOVA with post-hoc Tukey tests to address variability .

Q. What experimental frameworks are suitable for assessing environmental fate and biodegradation pathways?

  • Methodological Answer : Follow OECD Guideline 307: conduct soil simulation studies under aerobic/anaerobic conditions. Quantify parent compound and metabolites via GC-MS or UPLC-QTOF. Use computational tools (e.g., EPI Suite) to predict bioaccumulation potential (log P ~4.2) and cross-validate with experimental log Kow measurements .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s kinase inhibition potential?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against kinase domains (e.g., PDB 3PP0) to prioritize targets. Validate predictions with in vitro kinase assays (e.g., ADP-Glo™ for IC50 determination). Compare results with truncated analogs (e.g., removing isopropoxy or ethyl groups) to identify critical substituents .

Q. What strategies mitigate batch-to-batch variability in pharmacological studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, tracking critical parameters (e.g., reaction temperature, catalyst purity). Use randomized block designs for in vivo studies, with batches as blocking variables. Apply principal component analysis (PCA) to NMR/LC-MS data to identify impurity-driven variability .

Contradiction Analysis & Validation

Q. How should researchers address discrepancies in reported cytotoxicity profiles across studies?

  • Resolution Strategy : Cross-examine assay conditions (e.g., serum concentration in cell media, incubation time). Replicate experiments using standardized protocols (e.g., MTT assay with 10% FBS, 48h exposure). Perform meta-analysis of existing data to identify confounding variables (e.g., endotoxin contamination in compound batches) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.